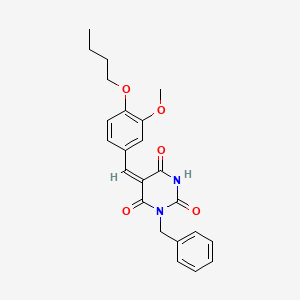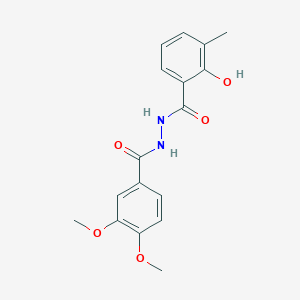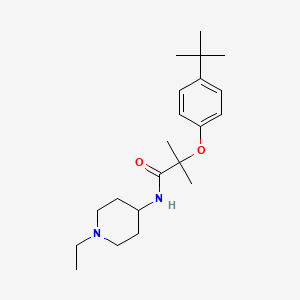
1-(4-nitrophenyl)-4-(4-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrophenyl)-4-(4-pyridinylmethyl)piperazine, known as NPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of piperazine derivatives and has shown promising results in various fields of research. In
Mechanism of Action
The mechanism of action of NPP involves the inhibition of the serotonin transporter, which prevents the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which results in an increase in serotonin signaling. NPP has also been found to inhibit the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects:
NPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in mood, motivation, and alertness. NPP has also been found to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
NPP has several advantages for lab experiments. It is a potent inhibitor of the serotonin transporter, which makes it a useful tool for the study of serotonin signaling. It has also been found to inhibit the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for the study of dopamine and norepinephrine signaling. However, NPP has limitations as well. It is a relatively expensive compound, which makes it difficult to use in large-scale studies. It also has a short half-life, which makes it difficult to use in long-term studies.
Future Directions
There are several future directions for the study of NPP. One direction is the development of new drugs based on the structure of NPP. NPP has shown promising results as a potential drug candidate for the treatment of depression and anxiety disorders. Another direction is the study of the long-term effects of NPP. NPP has a short half-life, which makes it difficult to use in long-term studies. Future studies could investigate the long-term effects of NPP on the brain and behavior. Finally, future studies could investigate the effects of NPP on other neurotransmitter systems, such as the glutamate and GABA systems.
Conclusion:
In conclusion, 1-(4-nitrophenyl)-4-(4-pyridinylmethyl)piperazine, or NPP, is a unique compound that has been extensively used in scientific research. It has shown promising results as a potential drug candidate for the treatment of depression and anxiety disorders. NPP has also been found to have various biochemical and physiological effects, including an increase in mood, motivation, and alertness. While NPP has limitations, such as its short half-life and high cost, it remains a useful tool for the study of serotonin, dopamine, and norepinephrine signaling. Future studies could investigate the development of new drugs based on the structure of NPP, the long-term effects of NPP, and the effects of NPP on other neurotransmitter systems.
Synthesis Methods
The synthesis of NPP involves the reaction of 4-nitrophenylpiperazine with 4-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure NPP.
Scientific Research Applications
NPP has been extensively used in scientific research for its unique properties. It has been used in the development of new drugs, as well as in the study of various biological processes. NPP has been found to be a potent inhibitor of the serotonin transporter, which makes it a potential drug candidate for the treatment of depression and anxiety disorders. It has also been used in the study of the dopamine transporter and the norepinephrine transporter.
properties
IUPAC Name |
1-(4-nitrophenyl)-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)16-3-1-15(2-4-16)19-11-9-18(10-12-19)13-14-5-7-17-8-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPRJQOYKSPXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Nitrophenyl)-4-(4-pyridinylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(2,4-dichlorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206879.png)

![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)
![5,14-bis(3-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B5206914.png)

![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)
![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5206927.png)
![ethyl 4-(4,4,7,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5206935.png)
![1-(2-fluoro-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5206949.png)

![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![1-(2-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5206981.png)
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)